molecular formula C19H26N2O9S B014129 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester CAS No. 211236-68-9

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester

Cat. No.: B014129
CAS No.: 211236-68-9
M. Wt: 458.5 g/mol
InChI Key: VIVFZHFDSHRYIW-UHFFFAOYSA-N
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Description

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is a biochemical compound widely used in proteomics research. It is known for its ability to conjugate biomolecules such as enzymes and DNA to polymer chains, making it a valuable tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester typically involves the reaction of 11-Maleimidoundecanoic Acid with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups, forming stable thioether bonds. This reaction is commonly used in bioconjugation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and useful in various biochemical applications .

Mechanism of Action

The compound exerts its effects through the maleimide group, which reacts with thiol groups on biomolecules. This reaction forms a stable thioether bond, effectively linking the biomolecule to the polymer chain. The molecular targets are typically proteins or other thiol-containing molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is unique due to its sulfo group, which enhances its solubility in aqueous solutions. This property makes it particularly useful in biological applications where water solubility is crucial .

Properties

CAS No.

211236-68-9

Molecular Formula

C19H26N2O9S

Molecular Weight

458.5 g/mol

IUPAC Name

1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C19H26N2O9S/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29/h10-11,14H,1-9,12-13H2,(H,27,28,29)

InChI Key

VIVFZHFDSHRYIW-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O

Pictograms

Irritant

Synonyms

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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